1-Ethoxy-3-hydroxyacetone

Description

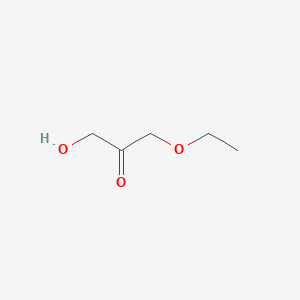

Structure

3D Structure

Properties

Molecular Formula |

C5H10O3 |

|---|---|

Molecular Weight |

118.13 g/mol |

IUPAC Name |

1-ethoxy-3-hydroxypropan-2-one |

InChI |

InChI=1S/C5H10O3/c1-2-8-4-5(7)3-6/h6H,2-4H2,1H3 |

InChI Key |

WATMHGCATZZWKG-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(=O)CO |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1 Ethoxy 3 Hydroxyacetone

Nucleophilic and Electrophilic Reactivity of 1-Ethoxy-3-hydroxyacetone Functional Groups

The chemical behavior of this compound is dictated by the interplay of its three functional groups: a carbonyl (ketone), a hydroxyl (alcohol), and an ether. Each group offers a site for specific chemical transformations.

Reactions Involving the Carbonyl Group (e.g., Nucleophilic Additions)

The ketone's carbonyl group is an electrophilic center, making it susceptible to nucleophilic attack. This is a fundamental reaction for α-alkoxy ketones. pressbooks.pub Strong nucleophiles like Grignard reagents (RMgX) are known to add to ketones to form tertiary alcohols after an acidic workup. pressbooks.publeah4sci.commasterorganicchemistry.com

While no specific studies detailing the nucleophilic addition to this compound were found, the presence of an acidic primary hydroxyl group would complicate such reactions. Grignard reagents are strong bases and would be quenched by the alcohol. leah4sci.com Therefore, a protection strategy for the hydroxyl group would likely be necessary before a successful nucleophilic addition to the carbonyl can occur. A patented method describes a similar strategy, where the dimer of 1,3-dihydroxyacetone (B48652) is opened and its hydroxyl groups are protected as trimethylsilyl (B98337) (TMS) ethers before being subjected to a Grignard reaction. google.com

The carbonyl group can also be a target for reduction. Research has shown that various ketoreductases (KREDs) can reduce the carbonyl group of 1-ethoxy-3-hydroxypropan-2-one to its corresponding secondary alcohol, 3-ethoxypropan-1,2-diol.

Transformations at the Hydroxyl Group (e.g., Oxidation, Esterification)

The primary hydroxyl group in this compound can undergo typical alcohol reactions, such as oxidation and esterification.

Oxidation: While the hydroxyl group in this compound could theoretically be oxidized, the more prominent reaction found in the literature is the selective oxidation of the secondary alcohol in its precursor, 3-ethoxypropan-1,2-diol (also known as ethyl glyceryl ether), to yield this compound. This transformation is catalyzed by an engineered glycerol (B35011) dehydrogenase from Bacillus stearothermophilus (BsGlyDH). The wild-type enzyme shows little activity towards this substrate, but a specific mutant, BsGlyDH-L252A, was developed to efficiently catalyze this oxidation. This engineered enzyme specifically oxidizes the secondary alcohol without affecting the primary alcohol.

Esterification: Esterification is a common reaction of alcohols, typically involving reaction with a carboxylic acid (or its derivative, like an acid anhydride (B1165640) or acyl chloride) to form an ester. byjus.comchemguide.co.uk While this reaction is fundamental, specific literature detailing the esterification of the primary hydroxyl group on this compound is not available. General methods often employ acid catalysts or coupling agents. organic-chemistry.orgmedcraveonline.comresearchgate.net

Reactivity of the Ether Linkage and Potential Cleavages

The ethoxy group in this compound is an ether linkage. Ethers are generally stable but can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgtransformationtutoring.com The reaction mechanism depends on the structure of the alkyl groups attached to the ether oxygen. For a primary ether like the one present in this molecule, the cleavage typically proceeds via an SN2 mechanism. libretexts.orglibretexts.orgstackexchange.commasterorganicchemistry.com This would involve protonation of the ether oxygen by the strong acid, followed by a nucleophilic attack of the halide ion (Br⁻ or I⁻) on the less sterically hindered carbon—in this case, the ethyl group. The expected products would be ethanol (B145695) (from the ether's ethyl group) and 1,3-dihydroxypropan-2-one (B2644189) (dihydroxyacetone), although the ethanol could be further converted to an alkyl halide in the presence of excess acid. No specific studies documenting this cleavage for this compound have been found in the reviewed literature.

Cascade and Tandem Reactions Involving this compound as a Precursor

A notable example of a cascade reaction is the one-pot, two-step enzymatic deracemization of racemic 3-ethoxypropan-1,2-diol. This process uses two different enzymes in the same vessel to achieve a stereoinversion.

In this cascade:

The engineered enzyme BsGlyDH-L252A selectively oxidizes the (S)-enantiomer of 3-ethoxypropan-1,2-diol to this compound.

A ketoreductase (KRED), such as one from Lactobacillus kefir (LkKRED), then reduces the newly formed this compound to the (R)-enantiomer of 3-ethoxypropan-1,2-diol.

This tandem process effectively converts a racemic mixture of the diol into a single, enantiomerically pure (R)-enantiomer, using this compound as a key intermediate that is formed and consumed in situ.

Stereoselective Reactions with this compound and its Precursors

Stereoselectivity is a critical aspect of the chemistry of this compound and its precursors, particularly in enzymatic transformations.

Enantioselective Oxidation Processes

The synthesis of this compound can be achieved through a highly enantioselective oxidation process. Researchers have engineered a glycerol dehydrogenase from Bacillus stearothermophilus (BsGlyDH) to catalyze the kinetic resolution of racemic 3-ethoxypropan-1,2-diol.

The wild-type enzyme is not effective, but a mutant created through site-selective mutagenesis, L252A, demonstrated a remarkable increase in activity. This engineered BsGlyDH-L252A enzyme exhibits high selectivity for the (S)-enantiomer of various 3-monoalkyl glycerols. In the case of 3-ethoxypropan-1,2-diol, the L252A mutation led to a 163-fold enhancement in the catalytic rate constant (kcat).

The process achieves excellent stereoselectivity, oxidizing the (S)-isomer to this compound while leaving the (R)-isomer untouched, resulting in an enantiomeric excess (e.e.) of over 99% for the remaining (R)-diol.

Table 1: Enzymatic Transformations Involving this compound This table summarizes the key enzymes and reactions involving this compound and its direct precursor/product.

| Reaction Type | Substrate | Enzyme | Key Result | Product(s) |

| Enantioselective Oxidation | (S)-3-Ethoxypropan-1,2-diol | BsGlyDH-L252A | 163-fold increase in kcat over wild-type | This compound |

| Deracemization (Oxidation) | (S)-3-Ethoxypropan-1,2-diol | BsGlyDH-L252A | Selective oxidation of S-enantiomer | This compound |

| Deracemization (Reduction) | This compound | LkKRED | Reduction to R-enantiomer | (R)-3-Ethoxypropan-1,2-diol |

Strategies for Chiral Induction in Derivatization

The primary strategy for achieving chiral induction in derivatives related to this compound involves enzymatic kinetic resolution. This approach leverages the high stereoselectivity of enzymes to differentiate between enantiomers of a racemic precursor, most notably in the oxidation of racemic 3-ethoxypropan-1,2-diol.

Engineered glycerol dehydrogenases (GlyDH) have proven particularly effective for this purpose. nih.govresearchgate.netrsc.org Specifically, a glycerol dehydrogenase from Bacillus stearothermophilus (BsGlyDH) was engineered to catalyze the enantioselective oxidation of alkyl glyceryl ethers. nih.govrsc.org In its wild-type form, this enzyme has limited activity towards substrates larger than glycerol. However, through structure-guided site-selective mutagenesis, variants were created with significantly enhanced activity. nih.gov The mutation L252A, for instance, reshapes the active site, allowing it to better accommodate the productive binding of 3-monoalkyl glycerols. nih.govresearchgate.net

This engineered enzyme, BsGlyDH-L252A, is highly enantioselective towards the (S)-isomer of the diol precursor. nih.govrsc.org When presented with racemic 3-ethoxypropan-1,2-diol, the enzyme selectively oxidizes the (S)-enantiomer to produce this compound. rsc.org The (R)-enantiomer remains largely unreacted, allowing for its separation with high enantiomeric excess (ee > 99%). rsc.org This process represents a classic kinetic resolution, effectively yielding two valuable products from a single racemic starting material: the achiral ketone (this compound) and the enantiopure (R)-3-ethoxypropan-1,2-diol. rsc.orgrsc.orgresearchgate.net This chemoenzymatic approach provides access to chiral building blocks that are valuable in the synthesis of pharmaceuticals and fine chemicals. researchgate.netresearchgate.net

Mechanistic Investigations of this compound Transformations

Understanding the transformations involving this compound requires detailed mechanistic studies, combining enzymatic, computational, kinetic, and isotopic methods to elucidate the precise pathways of its formation and reactions.

Elucidation of Enzymatic Catalytic Mechanisms (e.g., Proton Transfer, Hydride Transfer)

The enzymatic formation of this compound from 3-ethoxypropan-1,2-diol is catalyzed by NAD(P)(H)-dependent oxidoreductases, specifically glycerol dehydrogenases (GlyDH). harvard.edu The catalytic mechanism is analogous to that of other metal-dependent alcohol dehydrogenases and involves distinct steps of proton and hydride transfer. nih.govwikipedia.org

The active site of GlyDH contains a crucial zinc ion (Zn²⁺) and a binding site for the NAD⁺ cofactor. wikipedia.org The catalytic cycle begins with the binding of NAD⁺, followed by the substrate, 3-ethoxypropan-1,2-diol. wikipedia.org The substrate coordinates to the zinc ion through its two hydroxyl groups. wikipedia.org A key step in the mechanism is the base-assisted deprotonation of the C2 hydroxyl group, facilitated by an active site residue, which forms a charged alkoxide intermediate. wikipedia.orgwou.edu The zinc ion stabilizes the negative charge on this intermediate. wikipedia.org

The fundamental principles of proton and hydride transfer are well-established from studies on analogous enzymes. For example, triosephosphate isomerase (TIM) catalyzes the interconversion of dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate via a stereospecific 1,2-proton shift involving an enediolate intermediate. nih.govnih.govresearchgate.net Similarly, studies on glycerol-3-phosphate dehydrogenase (GPDH) highlight the roles of specific amino acid side chains, such as lysine (B10760008) and arginine, in stabilizing the developing negative charge at the carbonyl oxygen during the hydride transfer transition state. nih.gov

Computational Studies of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating the reaction pathways and transition states of transformations involving this compound that are often too fleeting to observe experimentally. mit.edu Methods such as Quantum Mechanics/Molecular Mechanics (QM/MM) are particularly suited for studying enzymatic reactions.

For the enzymatic oxidation of 3-ethoxypropan-1,2-diol, QM/MM studies have been instrumental in deciphering the catalytic mechanism and the origins of stereoselectivity. nih.govrsc.org These computational models confirmed the key role of the active site residue D123 in the oxidation mechanism of BsGlyDH and revealed the enzyme's high enantioselectivity for (S)-isomers. nih.gov Furthermore, computational studies explained how the L252A mutation enhances activity towards bulkier substrates like 3-ethoxypropan-1,2-diol by sculpting the active site to better accommodate a productive substrate conformation. nih.govresearchgate.net

Theoretical studies on analogous, smaller molecules like acetone (B3395972) provide further insight into the types of reaction pathways that can be modeled. Ab initio and Density Functional Theory (DFT) calculations have been used to map the potential energy surfaces for reactions such as keto-enol tautomerism and condensation reactions. acs.orgberkeley.edu These studies calculate the energies of reactants, products, intermediates, and transition states, allowing for the determination of reaction barriers and the most likely reaction pathways. berkeley.edunsf.gov For instance, research on the formation of hydroxyacetone (B41140) from Criegee intermediates involved electronic structure calculations to characterize multiple potential pathways, including unimolecular isomerization via hydrogen atom transfer and self-reaction pathways. osti.gov Such computational approaches are directly applicable to modeling the stability and reactivity of the enol form of this compound and its potential reaction transition states.

Isotopic Labeling Studies for Reaction Pathway Confirmation

Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction, providing definitive confirmation of mechanistic pathways. wikipedia.org While specific isotopic labeling studies for this compound are not prominently documented, the methodology's application to analogous systems demonstrates its potential for confirming the mechanisms discussed above. nih.gov

In the context of the enzymatic oxidation of 3-ethoxypropan-1,2-diol, deuterium (B1214612) labeling could be employed to verify the hydride transfer step. wikipedia.org For this, a specifically labeled substrate, such as 3-ethoxypropan-1,2-diol-2-d₁ (where the hydrogen on the C2 carbon is replaced by deuterium), would be synthesized. This labeled substrate would then be subjected to oxidation by glycerol dehydrogenase.

The confirmation of the proposed mechanism would come from two key observations:

Kinetic Isotope Effect (KIE): The rate of the reaction with the deuterated substrate would be significantly slower than with the non-deuterated substrate. This is because the C-D bond is stronger than the C-H bond, and its cleavage in the rate-determining hydride transfer step requires more energy.

Product Analysis: Mass spectrometry or NMR analysis of the products would show that the resulting this compound is unlabeled (contains no deuterium), while the NADH cofactor has incorporated the deuterium. This would prove that the atom transferred from C2 of the substrate was indeed the hydrogen (or deuterium). researchgate.net

This experimental design is analogous to studies on other enzyme systems where isotopic tracers have been crucial. For example, studies using D₂O have been used to probe proton transfer and enolization mechanisms in the interconversion of glyceraldehyde and dihydroxyacetone. nih.govpnas.org The use of stable isotopes (like ¹³C, ¹⁵N, ²H) allows for tracing metabolic fluxes and elucidating complex reaction networks without the need for radioactive materials. nih.gov

Advanced Methodologies in Research on 1 Ethoxy 3 Hydroxyacetone

Spectroscopic Techniques for Elucidating Reaction Intermediates and Product Distribution

The analysis and characterization of 1-ethoxy-3-hydroxyacetone, along with its reaction pathways, rely heavily on sophisticated spectroscopic techniques. These methods provide invaluable insights into the molecular structure, reaction progress, and the identity of transient intermediates and byproducts.

In-situ NMR Spectroscopy in Complex Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for real-time monitoring of chemical reactions. It allows for the identification and quantification of reactants, intermediates, and products directly in the reaction mixture without the need for sample isolation. researchgate.net This is particularly advantageous in studying the synthesis or transformation of this compound, where reaction intermediates may be short-lived or present in low concentrations.

For instance, in studies of electro-catalytic oxidation of similar small organic molecules, in-situ 13C NMR has been effectively used. researchgate.net By employing 13C-labeled starting materials, researchers can track the conversion of reactants and the emergence of product signals with high sensitivity and a time resolution on the order of minutes. researchgate.net This approach could be adapted to monitor the formation of this compound from its precursors, providing direct evidence of reaction pathways and kinetics. The development of specialized NMR cells, such as those using coated carbon paper electrodes, minimizes interference and allows for clear observation of the species at the reaction interface. researchgate.net

Mass Spectrometry for Tracing Reaction Progress and Byproduct Identification

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of compounds, making it indispensable for identifying products and byproducts in the synthesis of this compound. evitachem.comosti.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confident determination of molecular formulas. figshare.com

In the context of reaction monitoring, MS, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), can trace the progress of a reaction over time. acs.org For example, in the enzymatic oxidation of 3-ethoxypropan-1,2-diol to 3-ethoxy-1-hydroxyacetone, GC-MS analysis is used to identify and quantify the product and any potential side products. rsc.org Similarly, in studies of related carbonyl compounds, GC-MS has been used to identify a range of reaction products, confirming proposed reaction mechanisms. copernicus.org The mass spectra obtained can be compared against libraries or interpreted to elucidate the structures of unknown byproducts, providing a comprehensive picture of the reaction's selectivity and efficiency.

Spectroscopic Analysis of Enzymatic Reaction Mixtures

The enzymatic synthesis or transformation of this compound offers a green and highly selective alternative to traditional chemical methods. Spectroscopic techniques are crucial for monitoring these biocatalytic processes. rsc.orgnih.gov Engineered enzymes, such as variants of glycerol (B35011) dehydrogenase, have been developed to catalyze the oxidation of glyceryl ethers to their corresponding hydroxyacetones. rsc.orgnih.gov

Spectroscopic analysis, including ¹H and ¹³C NMR, is used to confirm the structure of the enzymatically produced 3-ethoxy-1-hydroxyacetone. rsc.org These analyses verify that the enzyme acts regioselectively, oxidizing the C2 hydroxyl group without affecting other parts of the molecule. rsc.org Furthermore, techniques like infrared (IR) spectroscopy can be used to study the structure of related hydroxyacetones, providing information about the vibrational modes of the molecule and the presence of key functional groups. researchgate.net In enzymatic reactions involving cofactors like NAD+/NADH, UV-Vis spectrophotometry can be employed to monitor the reaction progress by tracking the change in absorbance at a specific wavelength corresponding to the cofactor.

Chromatographic Techniques for Separation and Analysis in Synthetic and Mechanistic Studies

Chromatographic methods are fundamental for the separation, purification, and quantitative analysis of this compound in various research contexts. These techniques are essential for assessing the outcomes of both synthetic procedures and detailed mechanistic investigations.

Gas Chromatography (GC) for Product Yield and Purity Determination

Gas chromatography (GC) is a robust and widely used technique for determining the yield and purity of volatile compounds like this compound. rsc.orgnih.gov Typically, a sample is vaporized and injected onto a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantification.

In the enzymatic synthesis of 3-ethoxy-1-hydroxyacetone, GC analysis is performed to monitor the reaction's progress and determine the final product yield. rsc.orgnih.gov Samples are withdrawn at intervals, and after appropriate workup (which may include acetylation to improve volatility and thermal stability), they are analyzed by GC. rsc.orgnih.gov By comparing the peak area of the product to that of an internal standard, a precise quantification of the yield can be achieved. This method is also critical for assessing the purity of the final product after purification steps like flash column chromatography. figshare.com

Below is a table summarizing typical GC conditions used for the analysis of this compound and related compounds:

| Parameter | Value | Reference |

| Column | Zebron ZB-5HT Inferno (30 m x 0.25 mm x 0.25 µm) | rsc.orgnih.gov |

| Carrier Gas | Helium | nih.gov |

| Injector Temp. | 250 °C | rsc.orgnih.gov |

| Detector Temp. | 280 °C (FID) | rsc.orgnih.gov |

| Oven Program | 60 °C (2 min), then 20 °C/min to 240 °C (2 min) | rsc.orgnih.gov |

| Retention Time | 6.75 min (acetylated 3-ethoxy-1-hydroxyacetone) | rsc.orgnih.gov |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

When this compound is synthesized through an asymmetric route, determining the enantiomeric excess (ee) of the product is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. tuwien.at This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation.

In the context of asymmetric aldol (B89426) reactions producing chiral hydroxyacetone (B41140) derivatives, chiral HPLC is employed to quantify the enantiomeric ratio of the product. figshare.com The separated enantiomers are detected by a UV detector, and the ratio of their peak areas corresponds to the enantiomeric excess. The choice of the chiral column and the mobile phase composition is critical for achieving good separation. For instance, Chiralpak® and Chiralcel® columns are frequently used with mobile phases consisting of hexane (B92381) and isopropanol (B130326) mixtures. figshare.comtuwien.at

The following table provides representative data from chiral HPLC analyses of related chiral compounds, illustrating the type of information obtained:

| Chiral Column | Mobile Phase (Hexane:i-PrOH) | Flow Rate (mL/min) | Detection (λ) | Retention Times (min) | Enantiomeric Excess (ee) | Reference |

| Chiralcel AD-H | 97:3 | 0.8 | 254 nm | t_major = 34.50, t_minor = 41.02 | 91% | figshare.com |

| Chiralpak IB | 98:2 | 1.0 | 210 nm | t_major = 4.83, t_minor = 5.37 | 97% | tuwien.at |

| Chiralpak OJ | 90:10 | 1.0 | 220 nm | t_minor = 22.83, t_major = 25.22 | 87-97% | tuwien.at |

| Lux 5µ cellulose-1 | 85:15 | 1.0 | 270 nm | t_R = 11.9, t_S = 23.4 | >99% | nih.gov |

This analytical capability is essential for optimizing asymmetric synthetic methods and for the characterization of enantiomerically enriched this compound.

Advanced Reaction Monitoring and Process Optimization Techniques (e.g., Flow Chemistry Integration)

The synthesis of this compound is increasingly benefiting from advanced methodologies that focus on real-time reaction monitoring and process optimization. These techniques are pivotal for enhancing reaction efficiency, improving product yield and purity, and ensuring process safety and scalability. The integration of sophisticated analytical tools and innovative reactor technologies, such as flow chemistry, represents a significant leap forward in the manufacturing of this compound.

Advanced Reaction Monitoring

Precise monitoring of the synthesis of this compound is crucial for controlling reaction parameters and understanding reaction kinetics. In the context of its chemoenzymatic synthesis, where an engineered and immobilized glycerol dehydrogenase from Bacillus stearothermophilus (BsGlyDH) is used to catalyze the conversion of glycidol (B123203) and ethanol (B145695), several advanced analytical techniques are employed.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primary tools for monitoring the progress of this biotransformation. In a reported chemoenzymatic process, reaction aliquots are periodically taken, acetylated, and analyzed by GC. This allows for the quantification of the starting materials and the product, 3-ethoxy-1-hydroxyacetone. The separation of the acetylated derivatives is typically performed on a specialized column, such as one with 5.5% phenyl silicone, and detected using a Flame Ionization Detector (FID). This method provides detailed information on the conversion rates and the formation of any by-products. For instance, specific retention times allow for the clear identification of the target compound and related substances. rsc.org

Chiral HPLC is also utilized, particularly for analyzing the enantiomeric purity of related products in similar enzymatic reactions, demonstrating the capability to monitor stereoselectivity in real-time. rsc.org

Further analytical confirmation is often achieved by coupling GC with Mass Spectrometry (GC-MS), which provides structural information and confirms the identity of the products. rsc.org These online and at-line monitoring techniques are essential for optimizing reaction conditions such as temperature, pH, and substrate concentration to maximize the yield and selectivity of this compound.

Below is a table summarizing the gas chromatography parameters used for monitoring the chemoenzymatic synthesis of this compound.

Table 1: Gas Chromatography Parameters for Reaction Monitoring

| Parameter | Value |

|---|---|

| Instrument | Hewlett Packard 7890 Series II Gas Chromatograph |

| Column | Zebron ZB-5HT Inferno (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Temperature Program | Initial 60°C (2 min), ramp to 240°C at 20°C/min, hold for 2 min |

| Retention Time (acetylated 3-ethoxy-1-hydroxyacetone) | 6.75 min |

Data sourced from Bahillo et al. (2020) rsc.org

Flow Chemistry Integration

While specific research on the continuous flow synthesis of this compound is not extensively documented, the principles of flow chemistry offer significant potential for optimizing its production. Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, provides numerous advantages including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater scalability. rsc.orgnih.gov

The integration of the chemoenzymatic synthesis of this compound into a flow process would likely involve the use of a packed-bed reactor containing the immobilized glycerol dehydrogenase. rsc.org This setup, known as an immobilized enzyme reactor (IMER), allows for the continuous passage of reactants over the catalyst, facilitating an efficient conversion to the product. rsc.org The reusability and operational stability of the immobilized enzyme are key benefits that are amplified in a continuous flow system. rsc.org

Process optimization in a flow chemistry setup can be achieved by systematically varying parameters such as flow rate (which determines the residence time), temperature, and substrate concentration. mdpi.com The output of the reactor can be coupled with online analytical techniques like UV/Vis spectroscopy, NMR spectroscopy, or mass spectrometry for real-time monitoring and automated process control. nih.govchimia.chmagritek.com This allows for rapid identification of optimal reaction conditions with minimal consumption of reagents and time. nih.gov

For example, a continuous flow system for this compound synthesis could be monitored in real-time using an integrated LC/MS system, which would provide immediate feedback on product formation and purity. rsc.org This data can be used to create kinetic models and even enable self-optimizing reactor platforms where algorithms adjust the process parameters to maintain optimal output. nih.govmagritek.com

The potential benefits of applying flow chemistry to the synthesis of this compound are summarized in the table below.

Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis

| Advantage | Description |

|---|---|

| Enhanced Safety | Smaller reaction volumes and better temperature control reduce the risks associated with exothermic reactions or hazardous reagents. |

| Improved Efficiency | Superior heat and mass transfer lead to faster reaction times and higher yields. |

| Scalability | Production can be scaled up by running the system for longer periods or by parallelizing multiple reactors, avoiding the challenges of scaling up batch reactors. |

| Process Control | Real-time monitoring allows for precise control over reaction parameters, leading to consistent product quality. |

| Automation | Flow systems can be fully automated, from reagent delivery to product analysis and optimization, reducing manual intervention. |

Based on general principles of flow chemistry rsc.orgnih.govrsc.org

Computational and Theoretical Studies of 1 Ethoxy 3 Hydroxyacetone

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the molecular-level characteristics of 1-ethoxy-3-hydroxyacetone. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, which in turn dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. It is particularly useful for studying the mechanisms of chemical reactions. For molecules like this compound, DFT can be used to model reaction pathways, calculate activation energies, and rationalize observed selectivity.

Studies on related ketones and ethers demonstrate the utility of DFT in predicting reactivity. For instance, DFT calculations have been used to analyze the hydrogenation of C1–C4 aldehydes and ketones over metal surfaces like Ru(0001). pnnl.gov These studies show that hydrogenation can proceed through either a hydroxy or an alkoxy mechanism, with the alkoxy route being more favorable due to lower activation barriers for the addition of hydrogen to the carbonyl carbon. pnnl.gov Steric hindrance from substituents, such as the ethoxy group in this compound, can influence the adsorption mode on the catalyst surface and thus the reaction pathway. pnnl.gov

In the context of catalyzed reactions, DFT has been employed to investigate the BF3-catalyzed oxidation of alcohols to ketones using hypervalent iodine(III) compounds. utas.edu.au The calculations revealed a mechanism involving an α-hydride elimination from an alkoxy intermediate as the rate-determining step, with a calculated activation free energy of approximately 24 kcal/mol. utas.edu.au Such insights are crucial for understanding and optimizing similar transformations that could produce or involve this compound. Furthermore, DFT analysis has been applied to understand the stereoselectivity in aldol (B89426) reactions of β-alkoxy methylketones, where the bulky substituents were found to direct the stereochemical outcome. acs.org

A summary of DFT-calculated activation barriers for reactions involving related ketone structures is presented below.

| Reaction Type | Model System | Catalyst/Reagent | Calculated Activation Energy (kcal/mol) | Computational Method |

| Alcohol Oxidation | 1-Propanol to Propanal | [ArI(OAc)2] / BF3 | ~24 | SMD/M06-2X/def2-TZVP utas.edu.au |

| Aldol Condensation | β-alkoxy methylketone + Aldehyde | Boron Enolate | Not specified, model explains stereoselectivity | DFT Analysis acs.org |

| Ketone Hydrogenation | Formaldehyde on Ru(0001) | Ru(0001) surface | Lower barrier for alkoxy vs. hydroxy route | Periodic DFT pnnl.gov |

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

For ketones like acetone (B3395972), ab initio methods have been used to study keto-enol tautomerism both in the gas phase and in solution. researchgate.net These studies calculate the energy difference between the more stable keto form and the enol form, finding values that align well with experimental data. researchgate.net For this compound, similar calculations could determine the relative stability of its tautomers and the energy barriers for their interconversion.

The energetics of reactions involving related hydroxy ketones have also been investigated. Theoretical studies on the reaction of hydroxyacetone (B41140) with hydroxyl (OH) radicals, a key process in atmospheric chemistry, have been performed to understand its degradation pathways and atmospheric lifetime. acs.org Such studies provide detailed information on the potential energy surface of the reaction, identifying the most favorable reaction channels. acs.org

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Molecular Dynamics Simulations of this compound in Solvation Environments

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes such as conformational changes and interactions with solvent molecules.

For this compound, MD simulations are particularly relevant for understanding its behavior in aqueous solutions, which is pertinent to its applications in biocatalysis. In a notable study, a glycerol (B35011) dehydrogenase from Bacillus stearothermophilus was engineered to selectively oxidize glycerol ethers. nih.gov Quantum Mechanics/Molecular Mechanics (QM/MM) molecular dynamics simulations were instrumental in this work. The simulations elucidated the catalytic mechanism, which involves a proton transfer from the substrate's hydroxyl group followed by a hydride transfer to the NAD+ cofactor. nih.gov These computational insights guided the rational engineering of the enzyme's active site (specifically, the L252A mutation) to better accommodate substrates like 3-ethoxypropan-1,2-diol for its conversion to this compound. nih.govresearchgate.net

MD simulations have also been used to study the solvation of other functionalized ketones. For example, simulations of a tetramethyl ketone derivative of p-tert-butylcalix acs.orgarene in acetonitrile (B52724) revealed how the inclusion of a solvent molecule affects the conformation of the macrocycle. acs.org Such studies provide data on interaction energies and structural correlations, which would be analogous to how water molecules would structure around the hydrophilic hydroxyl and carbonyl groups, and the more hydrophobic ethoxy group of this compound. acs.org

| Simulation Type | System Studied | Solvent | Key Findings |

| QM/MM MD | Glycerol Dehydrogenase + 3-ethoxypropan-1,2-diol | Water | Deciphered the key role of residue D123 in the oxidation mechanism. nih.govresearchgate.net |

| MD Simulation | Tetramethyl ketone p-tert-butylcalix acs.orgarene | Acetonitrile | Showed strong correlation between phenyl group distances upon solvent inclusion. acs.org |

| MD Simulation | Unfolding of proteins | Water | Demonstrated the importance of including the hydration layer for accurate modeling. nih.gov |

Prediction of Reactivity and Selectivity in Catalyzed and Uncatalyzed Transformations

Computational methods are increasingly used not just to explain experimental observations but also to predict the outcomes of chemical reactions. This predictive power is invaluable for catalyst design and the development of new synthetic methodologies.

The enantioselective oxidation of monoalkyl glycerols, such as the conversion of 3-ethoxypropan-1,2-diol to this compound, is a prime example. QM/MM studies on the glycerol dehydrogenase enzyme not only explained its mechanism but also revealed its high enantioselectivity towards S-isomers. nih.govresearchgate.net This predictive insight guided the site-selective mutagenesis that successfully engineered an enzyme variant (L252A) with enhanced activity for producing 3-alkoxy-1-hydroxyacetones. nih.gov

Similarly, DFT calculations on the hydrogenation of ketones on metal surfaces predict that the alkoxy pathway is generally more favorable than the hydroxy route, which helps in selecting catalysts and reaction conditions to favor the desired alcohol product. pnnl.gov In the study of BF3-catalyzed alcohol oxidation, DFT calculations predicted that an α-hydride elimination is the rate-determining step, a finding consistent with experimental kinetic isotope effect data. utas.edu.au These examples highlight how theoretical predictions of reaction barriers and pathways can reliably forecast the reactivity and selectivity for transformations involving functionalized ketones like this compound.

Chemoinformatic Approaches to the Design and Analysis of this compound Derivatives

Chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry. These approaches are particularly powerful for analyzing large datasets of chemical compounds and for designing new molecules with desired properties.

For derivatives of this compound, chemoinformatic tools could be employed in several ways. Quantitative Structure-Activity Relationship (QSAR) studies, for instance, aim to correlate the chemical structure of compounds with their biological activity. Studies on unsaturated ketone derivatives as monoamine oxidase-B (MAO-B) inhibitors have successfully used 2D-QSAR models to understand the relationship between chemical structures and their inhibitory activity. nih.govtubitak.gov.tr These models, built from calculated molecular descriptors, can then be used to predict the activity of new, unsynthesized derivatives. tubitak.gov.trtandfonline.com

Chemoinformatic methods are also used for ADMET (adsorption, distribution, metabolism, excretion, and toxicity) prediction, which is crucial in drug discovery. nih.govtubitak.gov.tr By analyzing the structure of potential derivatives of this compound, these tools can forecast their pharmacokinetic properties and potential toxicity, helping to prioritize the most promising candidates for synthesis and experimental testing. nih.gov Furthermore, chemoinformatic pattern recognition can be used to identify key functional groups within a set of molecules that are responsible for a particular activity or property, aiding in the rational design of novel compounds. copernicus.org

| Chemoinformatic Method | Application Area | Example Finding |

| 2D-QSAR | Drug Design (MAO-B Inhibitors) | Identified molecular descriptors significant for inhibitory action. tubitak.gov.trtandfonline.com |

| ADMET Prediction | Drug Discovery | Analyzed pharmacokinetic properties of unsaturated ketone derivatives. nih.govtubitak.gov.tr |

| Functional Group Analysis | Organic Aerosol Characterization | Developed patterns to identify and count functional groups in complex molecules. copernicus.org |

| Tautomer Analysis | Chemical Database Curation | Identified and validated tautomeric forms of commercially available compounds. acs.org |

Applications of 1 Ethoxy 3 Hydroxyacetone in Academic Synthetic Strategies

1-Ethoxy-3-hydroxyacetone as a Versatile Building Block in Organic Synthesis

This compound, a derivative of the simplest ketose dihydroxyacetone, has emerged as a valuable and versatile building block in the field of organic synthesis. nih.govebi.ac.uk Its bifunctional nature, possessing both a ketone and a hydroxyl group, allows for a wide range of chemical transformations, making it an attractive starting material for the construction of more complex molecular architectures. evitachem.comevitachem.com

Precursor for Complex Molecule Synthesis

The utility of this compound as a precursor is evident in its application in the synthesis of various complex organic molecules. Its structural framework provides a foundation upon which intricate stereochemical and functional group arrangements can be built. For instance, it serves as a key starting material in the synthesis of substituted hydroxyacetones and other polyoxygenated compounds. researchgate.netresearchgate.net The strategic incorporation of the ethoxy group provides a stable protecting group for one of the hydroxyl functions of dihydroxyacetone, allowing for selective reactions at other positions of the molecule. This strategic protection is crucial in multi-step syntheses where precise control over reactivity is paramount.

Role in the Synthesis of Non-Natural Deoxysugars

A significant application of this compound lies in its role as a precursor for the synthesis of non-natural deoxysugars. rsc.org Deoxysugars are a class of carbohydrates where one or more hydroxyl groups have been replaced by hydrogen atoms. These modified sugars are components of numerous biologically active natural products and are of considerable interest in medicinal chemistry. The synthesis of these sugars can be achieved by using this compound in enzymatic aldol (B89426) additions. thieme-connect.de The enzymatic approach offers high stereoselectivity, a critical aspect in carbohydrate chemistry. rsc.org For example, aldolases can utilize this compound as a donor substrate to react with various aldehydes, leading to the formation of the carbon backbone of deoxysugars with controlled stereochemistry. thieme-connect.de

Utilization of this compound in Method Development in Organic Chemistry

The unique reactivity of this compound has also made it a valuable tool in the development of new synthetic methodologies, particularly in the realms of organocatalysis and enantioselective synthesis.

Substrate for Novel Organocatalytic Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in modern organic synthesis. This compound and its parent compound, hydroxyacetone (B41140), have been employed as substrates in the development of novel organocatalytic reactions. nih.govacs.org For example, asymmetric aldol reactions of hydroxyacetone with various electrophiles, catalyzed by chiral primary amines, have been developed to produce chiral diols and other valuable building blocks. nih.govmdpi.com These reactions often proceed with high yields and enantioselectivities, demonstrating the utility of these substrates in forging new carbon-carbon bonds in a stereocontrolled manner.

Exploration in Enantioselective Synthesis

The development of enantioselective methods for the synthesis of chiral molecules is a central theme in contemporary organic chemistry. This compound has been explored as a substrate in various enantioselective transformations. rsc.orgnih.govacs.orgfigshare.com The ability to selectively transform one of the prochiral faces of the ketone or to resolve a racemic mixture is of significant interest. For instance, engineered glycerol (B35011) dehydrogenases have been used for the enantioselective oxidation of glycerol ethers, which can lead to the production of enantiomerically enriched 3-alkoxy-1-hydroxyacetones. researchgate.netrsc.org This enzymatic kinetic resolution provides access to chiral building blocks that are valuable for the synthesis of drugs and other bioactive molecules. rsc.org

Investigation of this compound as a Component in Catalytic Systems (e.g., Ligand Precursor)

While direct applications of this compound as a ligand precursor in metal catalysis are not extensively documented in the provided context, its derivatives and related structures hold potential in this area. The functional groups present in this compound, namely the hydroxyl and carbonyl groups, are common features in the structures of chiral ligands used in asymmetric catalysis. evitachem.com For example, diols and amino alcohols derived from simple ketones are frequently used as precursors for the synthesis of ligands for transition metal catalysts. beilstein-journals.org The development of catalysts from readily available starting materials like this compound is an active area of research.

Role in Biochemical Research for Studying Metabolic Pathways and Enzyme Interactions

This compound, a synthetic derivative of the metabolic intermediate dihydroxyacetone, serves as a valuable tool in biochemical research, particularly for the investigation of enzyme specificity, reaction mechanisms, and the engineering of novel biocatalytic processes. While not a direct participant in natural metabolic pathways, its structural similarity to endogenous molecules like dihydroxyacetone and glycerol ethers makes it a relevant substrate and product for studying enzymes involved in lipid and carbohydrate metabolism.

Probing Enzyme Specificity and Engineering Biocatalysts

A significant application of this compound is in the study and development of engineered enzymes, most notably glycerol dehydrogenases (GlyDH). These enzymes are typically involved in the oxidation of glycerol. However, through targeted mutagenesis, researchers have successfully expanded the substrate scope of these enzymes to include glycerol ethers, leading to the production of alkoxy-hydroxyacetones, including this compound.

A key study in this area focused on the glycerol dehydrogenase from Bacillus stearothermophilus (BsGlyDH). researchgate.net The wild-type enzyme exhibits high specificity for glycerol. worthington-biochem.com Through structure-guided site-selective mutagenesis, a variant, BsGlyDH-L252A, was created. researchgate.net This engineered enzyme demonstrated a dramatically enhanced catalytic efficiency (kcat) for the oxidation of 3-ethoxypropan-1,2-diol, showing a 163-fold increase compared to the wild-type enzyme with the same substrate. researchgate.net The product of this enantioselective oxidation is this compound. researchgate.netnih.gov

This research highlights how this compound, as a target product, facilitates the study of enzyme active sites and the molecular determinants of substrate specificity. The successful engineering of BsGlyDH to efficiently produce this compound from an unnatural substrate provides a clear model for understanding how enzyme promiscuity can be harnessed and directed for synthetic purposes.

Further research has utilized this engineered enzyme in a multi-enzyme cascade for the deracemization of alkyl glyceryl ethers. In this system, the (S)-enantiomer of a racemic mixture of ethyl glyceryl ether is selectively oxidized by the engineered BsGlyDH-L252A to produce this compound. Subsequently, another (R)-selective ketoreductase reduces the this compound to the (R)-enantiomer of ethyl glyceryl ether, resulting in a high yield of the desired enantiopure product. This elegant system underscores the role of this compound as a crucial intermediate in a sophisticated biocatalytic process designed to study and control enzyme stereoselectivity.

Table 1: Engineered Glycerol Dehydrogenase for this compound Synthesis

| Enzyme | Original Substrate | Engineered Substrate | Product | Key Mutation | Research Focus | Reference |

|---|---|---|---|---|---|---|

| Glycerol Dehydrogenase from Bacillus stearothermophilus (BsGlyDH) | Glycerol | 3-Ethoxypropan-1,2-diol | This compound | L252A | Expanding substrate scope, enantioselective oxidation | researchgate.net |

| Engineered BsGlyDH-L252A | (S)-ethyl glyceryl ether | (S)-ethyl glyceryl ether | This compound | L252A | Multi-enzyme cascade for deracemization |

Relevance to Ether Lipid Metabolism

The study of enzymes that can utilize or produce this compound also has implications for understanding the biosynthesis of ether lipids. Ether lipids are a class of phospholipids (B1166683) where the fatty acid at the sn-1 position of the glycerol backbone is linked by an ether bond. wikipathways.orgresearchgate.net The initial steps of ether lipid biosynthesis occur in peroxisomes and involve the acylation of dihydroxyacetone phosphate (B84403) (DHAP), a structural analogue of this compound. researchgate.netfrontiersin.org

While this compound is not a natural intermediate in this pathway, the enzymes engineered to produce it from glycerol ethers operate on a similar structural motif. This research can provide valuable insights into the mechanisms of enzymes that recognize and modify the glycerol backbone, such as alkylglycerone phosphate synthase (AGPS), a key enzyme in ether lipid synthesis. researchgate.netbiorxiv.org By studying the interaction of engineered dehydrogenases with substrates like 3-ethoxypropan-1,2-diol to produce this compound, researchers can model and better understand the enzymatic transformations central to the formation of ether-linked lipids, which are crucial for cell membrane structure and function. wikipathways.orgwikipedia.org

Challenges and Future Directions in 1 Ethoxy 3 Hydroxyacetone Research

Overcoming Synthetic Hurdles and Improving Atom Economy and Efficiency

The synthesis of 1-ethoxy-3-hydroxyacetone, while achievable, presents challenges common to the synthesis of complex, functionalized molecules. A primary goal in modern organic synthesis is the improvement of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. numberanalytics.com

One-pot chemoenzymatic processes have emerged as a promising route, for instance, starting from ethanol (B145695) and glycidol (B123203). rsc.orgnih.gov However, these methods can face their own hurdles. Research has shown that while enzymatic routes offer high selectivity, the product yields can be significantly lower than those obtained through traditional chemical methods. nih.gov Furthermore, biocatalytic processes can be inhibited by high substrate concentrations or by the product itself. For example, the engineered glycerol (B35011) dehydrogenase (BsGlyDH-L252A) used in one synthesis route showed decreased activity when dihydroxyacetone concentrations were high, suggesting product inhibition. nih.gov

Improving the efficiency of these syntheses requires a multi-pronged approach. Strategies include optimizing reaction conditions through methods like design of experiments (DoE), employing catalysis to boost reaction rates and selectivity, and selecting reactants that minimize byproduct formation. numberanalytics.com The use of transition metal catalysts, organocatalysts, or biocatalysts like enzymes is central to enhancing atom economy. numberanalytics.comgoogle.com

Table 1: Comparison of Synthetic Approaches for this compound Precursors

| Parameter | Hypothetical Traditional Chemical Synthesis | Chemo-enzymatic Synthesis |

|---|---|---|

| Starting Materials | Glycerol, Diethyl ether (or ethanol with protecting group strategy) | Glycidol, Ethanol rsc.org |

| Key Steps | Protection of hydroxyl groups, etherification, selective oxidation, deprotection | One-pot chemoenzymatic conversion nih.gov |

| Catalysts/Reagents | Stoichiometric reagents, potentially harsh acids/bases, protecting group reagents | Immobilized engineered glycerol dehydrogenase (GlyDH), cofactor regeneration system rsc.org |

| Atom Economy | Lower, due to the use of protecting groups and stoichiometric reagents | Higher, avoids protection/deprotection steps nih.gov |

| Key Challenges | Multiple steps, waste generation, poor selectivity without protection | Lower product yields, potential product inhibition, enzyme stability nih.gov |

Addressing Selectivity Challenges in Multifunctional Group Reactions

This compound is a trifunctional molecule, possessing a ketone, a primary hydroxyl group, and an ether linkage. This complexity presents a significant challenge in controlling reaction selectivity. For instance, a reaction intended to target the hydroxyl group could inadvertently affect the ketone, and vice versa.

Biocatalysis has shown remarkable promise in this domain. The enzymatic synthesis of this compound from its diol precursor (3-ethoxypropan-1,2-diol) demonstrates exceptional regioselectivity. The engineered glycerol dehydrogenase specifically oxidizes the secondary alcohol (C2) to a ketone, without affecting the primary alcohol, thus avoiding the formation of aldehyde byproducts. nih.gov This biological approach circumvents the need for protection-deprotection steps that would be necessary under acidic conditions to prevent product decomposition. nih.gov The challenge lies in discovering or engineering catalysts—be they enzymatic, organometallic, or otherwise—that can provide this level of control for a wider range of transformations involving this compound.

Exploring Undiscovered Reactivity Patterns and Novel Transformations

The current understanding of this compound's reactivity is still in its infancy. As a derivative of 1,3-dihydroxyacetone (B48652) (DHA), it can be expected to share some of its chemical properties. ebi.ac.ukmdpi.com DHA is a highly functional molecule with a broad range of potential reactions, including aldol (B89426) condensations, reductions, and esterifications. mdpi.com

For this compound, the presence of the ether group in place of one hydroxyl group could lead to novel reactivity. Research into related hydroxyacetone (B41140) compounds shows they can be electrochemically reduced to form valuable products like 1,2-propanediol and acetone (B3395972). researchgate.netnih.gov It is plausible that this compound could undergo similar electrocatalytic hydrogenation or hydrodeoxygenation processes to yield novel, functionalized propanols.

Furthermore, its structure makes it an interesting building block for more complex molecules. It has been proposed as a key intermediate for the biosynthesis of non-natural deoxysugars and as an ingredient in cosmetics. rsc.org The exploration of its participation in C-C bond-forming reactions, such as aldol or Mannich reactions, could open pathways to new classes of chiral compounds and fine chemicals. nih.govbeilstein-journals.org Uncovering these undiscovered reactivity patterns is a key objective for future research.

Development of Sustainable and Scalable Synthetic Methodologies

For this compound to be a viable building block in industrial applications, its synthesis must be both sustainable and scalable. Green chemistry principles provide a framework for this development, emphasizing the use of renewable feedstocks, energy-efficient processes, and the minimization of hazardous waste. rsc.org

The chemoenzymatic route from glycidol and ethanol aligns well with these principles. rsc.orgresearchgate.net Glycidol can be derived from glycerol, a byproduct of the biodiesel industry, positioning this synthesis within a biorefinery concept. nih.govmdpi.com The use of water as a solvent and mild reaction conditions further enhances the process's green credentials. nih.gov A crucial element for scalability is the use of immobilized enzymes. Immobilization allows the biocatalyst to be easily separated from the reaction mixture and reused, increasing operational stability and reducing costs. rsc.orgresearchgate.net

Future research should focus on optimizing these processes for industrial scales. This includes improving the turnover numbers of the enzymes, enhancing the stability of the immobilized biocatalyst over many cycles, and developing continuous flow processes to replace batch production, which can improve efficiency and reduce waste. numberanalytics.comevitachem.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for this compound

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical research. rug.nl While specific applications to this compound are not yet documented, the potential is immense. These computational tools can accelerate discovery and optimization in several key areas.

Reaction Prediction: AI models, trained on vast databases of chemical reactions, can predict the outcomes of novel transformations. rug.nl For this compound, this could be used to explore its undiscovered reactivity (Section 7.3) by suggesting plausible products for reactions with a wide range of partners, guiding experimental work.

Synthesis Planning: AI-driven tools can propose synthetic routes to a target molecule. This could be applied to devise more efficient or sustainable pathways to this compound itself.

Process Optimization: Machine learning algorithms can optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and selectivity, a task that is often time-consuming and resource-intensive when done manually. researchgate.net This would be directly applicable to overcoming the yield limitations discussed in Section 7.1.

Property Prediction: AI can predict physical, chemical, or even biological properties from a molecule's structure. researchgate.net This could be used to screen this compound for potential applications as a solvent, a material precursor, or a biologically active agent without the need for initial synthesis and testing.

Table 2: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Specific Goal for this compound | Expected Outcome |

|---|---|---|

| Reaction Prediction | Identify novel transformations and potential side products. | A map of the compound's chemical reactivity, prioritizing high-yield experimental targets. rug.nl |

| Process Optimization | Improve the yield and efficiency of the chemo-enzymatic synthesis. | Optimized reaction conditions (temperature, pH, substrate ratio) for scalable production. |

| Crystal Structure Prediction | Predict stable solid forms or potential cocrystals. | Guidance for crystallization experiments to obtain materials with desired properties. researchgate.net |

| De Novo Design | Design new derivatives with enhanced properties (e.g., as solvents or cosmetic ingredients). | Novel molecular structures based on the this compound scaffold for targeted applications. |

Emerging Research Avenues and Interdisciplinary Connections for this compound Studies

The future of this compound research lies in its potential to bridge multiple scientific disciplines. Its identity as a glycerol-derived molecule firmly connects it to the field of green chemistry and the valorization of biomass. mdpi.comresearchgate.net

Emerging research avenues include:

Bio-based Solvents: There is growing interest in glycerol ethers as a new family of bio-based solvents. rsc.org Investigating the physical properties of this compound could reveal its utility as a green solvent for chemical reactions or formulations.

Advanced Materials: As a functionalized building block, it could be used in polymer chemistry to create new polyesters or other polymers with specific properties, such as improved biodegradability.

Cosmetics and Pharmaceuticals: Its structural similarity to glycerol and DHA suggests potential applications in cosmetics as a humectant or formulation aid. rsc.org Its role as a precursor to chiral building blocks makes it relevant to pharmaceutical synthesis. d-nb.info

Atmospheric Chemistry: Parent compounds like hydroxyacetone are studied for their role in atmospheric processes. researchgate.net Understanding the properties and reactions of this compound could provide insights into the atmospheric fate of oxygenated volatile organic compounds.

The study of this single compound requires an interdisciplinary approach, combining expertise from organic synthesis, biocatalysis, computational chemistry, materials science, and environmental science to fully realize its scientific and commercial potential.

Q & A

Q. What are the standard synthetic routes for 1-Ethoxy-3-hydroxyacetone, and what critical parameters influence yield?

- Methodological Answer : Common methods include nucleophilic substitution of a hydroxyacetone derivative with an ethoxy group using catalysts like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for coupling reactions . Optimization involves controlling reaction temperature (e.g., 0–25°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios. Purification via column chromatography with silica gel (60–120 mesh) and monitoring via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) are critical. Yield improvements require inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxy group .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR (in deuterated DMSO or CDCl₃) to confirm ethoxy (-OCH₂CH₃) and hydroxy (-OH) groups, with chemical shifts expected at δ 1.2–1.4 ppm (triplet, -CH₃ of ethoxy) and δ 3.5–4.0 ppm (multiplet, -CH₂-O-) . FT-IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (broad ~3200–3500 cm⁻¹) stretches. Mass spectrometry (ESI-MS) confirms molecular ion [M+H]⁺. Cross-validate with elemental analysis (C, H, O) to resolve ambiguities .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at -20°C in amber vials under anhydrous conditions due to hygroscopicity and sensitivity to light . Pre-purge storage containers with argon to minimize oxidative degradation. For short-term use, refrigeration (4°C) with desiccants (silica gel) is acceptable. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peak shifts) may arise from tautomerism or residual solvents. Use deuterium exchange (D₂O shake) to confirm exchangeable protons (e.g., -OH) . For ambiguous MS fragments, employ high-resolution mass spectrometry (HRMS) with <2 ppm error tolerance. Cross-reference with computational methods (DFT calculations for expected vs. observed spectra) . Document all solvent traces (e.g., DMF in ¹H NMR) and report batch-specific impurities via LC-MS .

Q. What strategies optimize the regioselective synthesis of this compound isomers?

- Methodological Answer : Regioselectivity challenges arise from competing ethoxylation at alternate hydroxy sites. Use protecting groups (e.g., TBDMS for the 3-hydroxy group) to direct ethoxy substitution to the 1-position . Kinetic control via low-temperature reactions (-10°C) and Lewis acid catalysts (e.g., BF₃·Et₂O) can favor desired isomers. Monitor progress with in-situ FT-IR or Raman spectroscopy to detect intermediate species .

Q. How can researchers validate the purity of this compound for kinetic studies?

- Methodological Answer : Employ orthogonal methods:

- HPLC-DAD (Diode Array Detection) with a C18 column (acetonitrile/water, 70:30) to detect UV-active impurities (λ = 210 nm).

- Karl Fischer titration for water content (<0.5% w/w).

- Chiral GC-MS to rule out enantiomeric impurities if applicable .

For kinetic assays, pre-treat samples with activated carbon to adsorb polar contaminants and validate via spike-recovery experiments (≥95% recovery) .

Q. What experimental designs mitigate degradation of this compound in aqueous buffers?

- Methodological Answer : Degradation in PBS (pH 7.4) is common due to hydrolysis of the ethoxy group. Use non-aqueous buffers (e.g., DMSO/PBS mixtures) or stabilize with cryoprotectants (5% trehalose) for lyophilized storage . For time-resolved studies, conduct accelerated stability tests (40°C/75% RH) and model degradation kinetics using Arrhenius plots to predict shelf life .

Data Analysis and Reporting

Q. How should researchers statistically analyze conflicting bioactivity data for this compound?

- Methodological Answer : Apply Grubbs’ test to identify outliers in dose-response datasets (e.g., IC₅₀ values). Use ANOVA with post-hoc Tukey tests to compare means across experimental replicates . For non-linear data (e.g., enzyme inhibition), fit to Hill-Langmuir equations using software like GraphPad Prism. Report confidence intervals (95%) and effect sizes to contextualize contradictions .

Q. What methodologies ensure reproducibility in synthesizing this compound across labs?

- Methodological Answer : Standardize protocols using QC checkpoints :

- Intermediate characterization (e.g., TLC at Rf 0.5).

- Batch-specific NMR spectra archived in shared databases (e.g., SciFinder).

- Inter-lab round-robin testing with blinded samples to assess yield and purity variability . Document all deviations (e.g., humidity fluctuations) in electronic lab notebooks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.